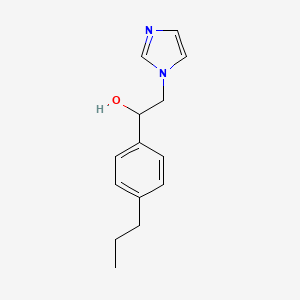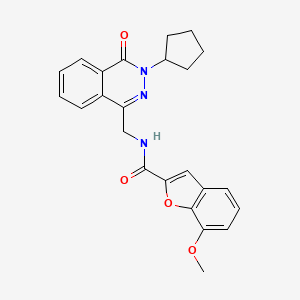
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H23N3O4 and its molecular weight is 417.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on synthesizing novel derivatives and characterizing their structures through various analytical techniques. For instance, studies on the synthesis and characterization of new derivatives, such as 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine, have highlighted the compound's utility in generating biologically active molecules. The synthesized compounds were evaluated for their in vitro cytotoxic activity against certain cell lines, showcasing the potential medicinal applications of these derivatives (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Cytotoxicity Studies
Further investigations into the compound's derivatives have demonstrated antimicrobial activities and cytotoxic effects. A series of new 3-isoxazoline substituted derivatives showed good antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Sridhara et al., 2011). This research stream aligns with the ongoing search for novel antimicrobial compounds in response to increasing antibiotic resistance.
Application in Material Science
The compound has also been explored for its application in material science, specifically in the development of color-changing polymeric materials. The synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties has been reported, leading to the creation of water-soluble pH-sensitive linear polymers and cross-linked polymers that exhibit color-switchable properties (Fleischmann, Cheng, Tabatabai, & Ritter, 2012). These findings open avenues for the development of innovative materials with applications in various industries, including sensors and diagnostics.
Neuroprotective Activity and Alzheimer's Disease
The neuroprotective activities of certain derivatives, particularly in relation to Alzheimer's disease, have been investigated. Compounds showing selective inhibition against histone deacetylase 6 (HDAC6) have been developed, demonstrating the potential to decrease the level of phosphorylation and aggregation of tau proteins, which are implicated in Alzheimer's pathology (Lee et al., 2018). These studies contribute to the broader effort to find effective treatments for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-30-20-12-6-7-15-13-21(31-22(15)20)23(28)25-14-19-17-10-4-5-11-18(17)24(29)27(26-19)16-8-2-3-9-16/h4-7,10-13,16H,2-3,8-9,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODOJWCBBVNNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NN(C(=O)C4=CC=CC=C43)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-3-[[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2757990.png)
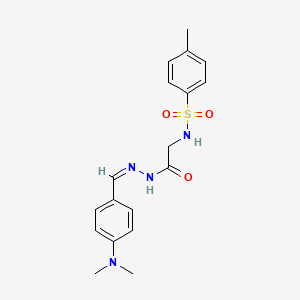
![4-isopropoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2757992.png)

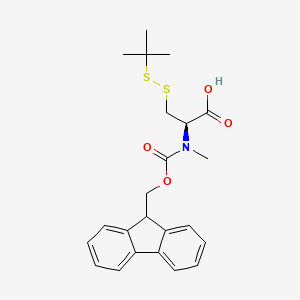
![N-(4-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757997.png)
![3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2757998.png)
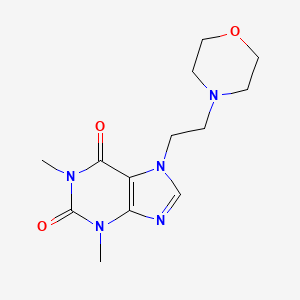


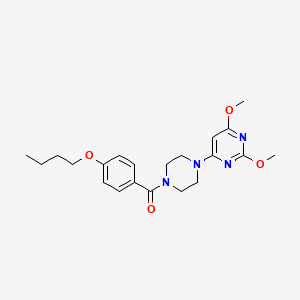
![3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2758007.png)
